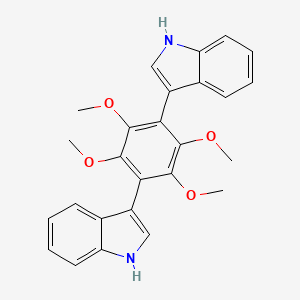
Asterriquinol D dimethyl ether
描述
Asterriquinol D 二甲醚是一种真菌代谢产物,来源于土壤真菌Aspergillus kumbius。 它以其细胞毒性而闻名,特别是对小鼠骨髓瘤 NS-1 细胞系具有细胞毒性,其 IC50 值为 28 μg/mL 。 此外,它还对原生动物寄生虫Tritrichomonas foetus表现出活性 。
作用机制
Asterriquinol D 二甲醚通过多种机制发挥作用:
细胞毒性: 通过干扰细胞过程诱导癌细胞死亡。
抗寄生虫活性: 通过破坏原生动物寄生虫的代谢途径来抑制其生长。
分子靶点和途径:
癌细胞: 靶向参与细胞增殖和存活的特定蛋白质和酶。
原生动物寄生虫: 破坏对寄生虫存活至关重要的关键代谢酶和途径。
生化分析
Biochemical Properties
Asterriquinol D dimethyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been found to inhibit mouse myeloma NS-1 cell lines with an IC50 of 28 μg/mL . Additionally, it exhibits activity against Tritrichomonas foetus . The compound’s interactions with these biomolecules suggest its potential as an antiparasitic and anticancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to be cytotoxic to NS-1 mouse myeloma cells, indicating its potential to disrupt cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It inhibits the growth of mouse myeloma cells by interfering with cellular processes at the molecular level . The compound’s ability to inhibit Tritrichomonas foetus further highlights its potential as an antiparasitic agent . These interactions suggest that this compound may act through enzyme inhibition or activation, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, with a stability period of up to four years . Long-term effects on cellular function are still being investigated, with initial findings indicating sustained cytotoxicity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits cytotoxic effects on mouse myeloma cells, while higher doses may lead to toxic or adverse effects . Threshold effects and potential toxicity at high doses are critical considerations in the compound’s application in research and therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
准备方法
合成路线和反应条件: Asterriquinol D 二甲醚可以通过一系列有机反应合成,这些反应涉及吲哚衍生物与四甲氧基苯核的偶联。关键步骤通常包括:
吲哚衍生物的形成: 从市售吲哚开始,通过亲电取代反应引入各种官能团。
偶联反应: 然后在特定条件下将吲哚衍生物与四甲氧基苯核偶联,通常涉及钯催化的交叉偶联反应。
甲基化: 最后一步是将羟基甲基化以形成二甲醚衍生物。
工业生产方法: 虽然 Asterriquinol D 二甲醚的具体工业生产方法尚未得到充分记录,但总体方法将涉及优化合成路线以进行大规模生产。这包括:
反应条件的优化: 通过控制反应条件确保高产率和纯度。
纯化: 使用柱色谱和重结晶等技术获得纯化合物。
质量控制: 实施严格的质量控制措施,以确保最终产品的质量一致性和安全性。
化学反应分析
Asterriquinol D 二甲醚会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化形成醌衍生物。
还原: 还原反应可以将该化合物转化为相应的氢醌形式。
取代: 亲电取代反应可以在吲哚环上引入不同的官能团。
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用硼氢化钠或氢化铝锂等试剂。
取代: 在路易斯酸催化剂的存在下,使用卤素或硝基等亲电子试剂。
主要形成产物:
氧化产物: 醌衍生物。
还原产物: 氢醌衍生物。
取代产物: 各种取代吲哚衍生物。
科学研究应用
Asterriquinol D 二甲醚在科学研究中有几个应用:
化学: 用作模型化合物来研究吲哚衍生物的反应性和它们与各种试剂的相互作用。
生物学: 研究其对癌细胞系的细胞毒性,特别是小鼠骨髓瘤 NS-1 细胞。
医学: 由于其对Tritrichomonas foetus等原生动物寄生虫的活性,具有潜在的治疗应用。
工业: 在开发新型抗真菌剂和抗寄生虫剂方面的潜在用途。
相似化合物的比较
Asterriquinol D 二甲醚由于其特定的结构特征和生物活性而独一无二。类似化合物包括:
Asterriquinol A、B 和 C: Asterriquinol 家族的其他成员,具有不同程度的细胞毒性和抗寄生虫活性。
双吲哚苯类化合物: 具有类似结构基序但具有不同生物活性的化合物。
独特性:
结构特征: 存在与吲哚环偶联的四甲氧基苯核。
生物活性: 使其区别于其他相关化合物的特定细胞毒性和抗寄生虫特性。
属性
IUPAC Name |
3-[4-(1H-indol-3-yl)-2,3,5,6-tetramethoxyphenyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-29-23-21(17-13-27-19-11-7-5-9-15(17)19)25(31-3)26(32-4)22(24(23)30-2)18-14-28-20-12-8-6-10-16(18)20/h5-14,27-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKDFRJCVQJIIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1OC)C2=CNC3=CC=CC=C32)OC)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


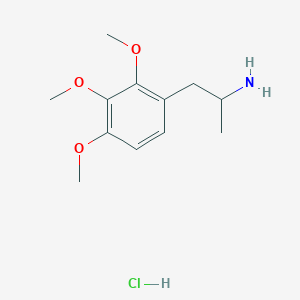
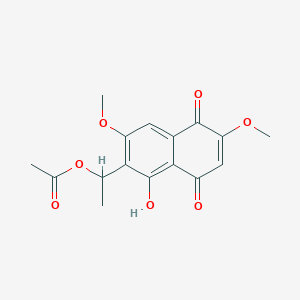

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B3026225.png)
![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)
![9Z-octa</wbr>decenoic acid, 2-[(1-oxooctyl)</wbr>oxy]-1,3-</wbr>propanediyl ester](/img/structure/B3026227.png)
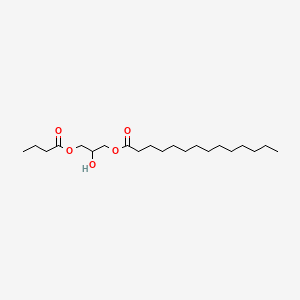
![Hexadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxotetradecyl)oxy]ethyl ester](/img/structure/B3026231.png)
![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)
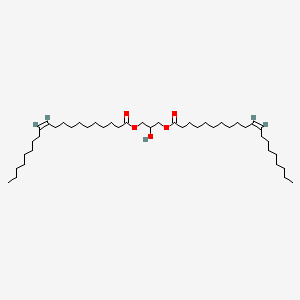
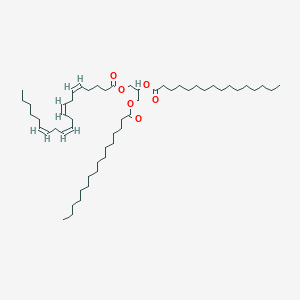
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
